molecular formula C12H20N4 B1483834 3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine CAS No. 2098047-13-1

3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine

Cat. No. B1483834
CAS RN: 2098047-13-1
M. Wt: 220.31 g/mol
InChI Key: BCJVTIQOYDSZSS-UHFFFAOYSA-N
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Description

“3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-ol” is a chemical compound with the molecular formula C12H19N3O . It is offered by several suppliers for research purposes .

Physical and Chemical Properties The compound has a molecular weight of 221.3 . It has a boiling point of 406.2±30.0 °C at 760 Torr, and a density of 1.40±0.1 g/cm3 at 20 °C and 760 Torr . The compound has an acidity number of 8.69±0.50 at the most acidic temperature of 25 °C .

Storage Conditions The compound should be stored at -20℃ in a dry, light-protected, and sealed environment .

Scientific Research Applications

Anticancer Activity

Research on pyrazole derivatives has demonstrated their potential as anticancer agents. Specifically, compounds structurally related to the query chemical have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These compounds showed moderate to good cytotoxicity, indicating their potential as lead compounds for the development of new anticancer drugs (Raquib Alam et al., 2018).

Synthesis of Heterocycles

Novel domino reactions involving pyrazol-5-amines have been developed to provide selective access to a variety of unprecedented heterocyclic compounds. These reactions highlight the versatility of pyrazol-5-amines in synthesizing complex molecules, which could have implications in the development of pharmaceuticals and materials (Bo Jiang et al., 2014).

Material Science

In material science, pyrazolylamine derivatives have shown promise in catalysis, particularly in the oligomerization and polymerization of ethylene. Studies reveal that the ligands' structure influences the catalytic activity, offering insights into designing more efficient catalysts for polymer production (C. Obuah et al., 2014).

Organic Synthesis Methodologies

Research has also focused on developing new methodologies for synthesizing pyrazolo-fused compounds. These studies contribute to the field of organic synthesis by providing novel routes to synthesize complex structures, which could be of interest in developing new therapeutic agents or materials (Georgiy G. Yakovenko et al., 2020).

properties

IUPAC Name

5-cyclobutyl-2-(pyrrolidin-2-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4/c13-12-7-11(9-3-1-4-9)15-16(12)8-10-5-2-6-14-10/h7,9-10,14H,1-6,8,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJVTIQOYDSZSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C(=C2)N)CC3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutyl-1-(pyrrolidin-2-ylmethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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